4-(N-(4-Fluoro-3-methoxyphenyl)sulfamoyl)phenylboronic acid
Overview
Description
4-(N-(4-Fluoro-3-methoxyphenyl)sulfamoyl)phenylboronic acid is a boronic acid derivative with the molecular formula C13H13BFNO5S. This compound is known for its unique structure, which includes a boronic acid group and a sulfonamide group attached to a phenyl ring.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The mode of action of this compound is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many organic compounds . Therefore, it can be inferred that this compound could indirectly affect various biochemical pathways through its role in the synthesis of other bioactive molecules.
Pharmacokinetics
Boronic acids are generally known for their stability and readily prepared nature, which could potentially influence their bioavailability .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(4-Fluoro-3-methoxyphenyl)sulfamoyl)phenylboronic acid typically involves the following steps:
Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 4-fluoro-3-methoxyaniline to form the corresponding sulfonamide intermediate.
Coupling with Phenylboronic Acid: The sulfonamide intermediate is then coupled with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the synthetic routes mentioned above. Industrial production would require optimization of reaction conditions to ensure high yield and purity, as well as cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-(N-(4-Fluoro-3-methoxyphenyl)sulfamoyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Boronic ester or boronic anhydride.
Reduction: Corresponding amine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-(N-(4-Fluoro-3-methoxyphenyl)sulfamoyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a protease inhibitor due to the presence of the boronic acid group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the sulfonamide group, making it less versatile in certain applications.
4-(N-(4-Fluorophenyl)sulfamoyl)phenylboronic Acid: Similar structure but lacks the methoxy group, which can affect its reactivity and binding properties.
4-(N-(3-Methoxyphenyl)sulfamoyl)phenylboronic Acid: Similar structure but lacks the fluoro group, which can influence its electronic properties.
Uniqueness
4-(N-(4-Fluoro-3-methoxyphenyl)sulfamoyl)phenylboronic acid is unique due to the presence of both the fluoro and methoxy groups, which enhance its reactivity and binding affinity in various applications. The combination of these functional groups makes it a valuable compound in the development of enzyme inhibitors and advanced materials .
Properties
IUPAC Name |
[4-[(4-fluoro-3-methoxyphenyl)sulfamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BFNO5S/c1-21-13-8-10(4-7-12(13)15)16-22(19,20)11-5-2-9(3-6-11)14(17)18/h2-8,16-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUBPWLAGSNZKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BFNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660312 | |
Record name | {4-[(4-Fluoro-3-methoxyphenyl)sulfamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-99-9 | |
Record name | B-[4-[[(4-Fluoro-3-methoxyphenyl)amino]sulfonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957120-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(4-Fluoro-3-methoxyphenyl)sulfamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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